Hydrogen‑Bond Donor/Acceptor Profiles Dictate Supramolecular Assembly and Solubility
The target compound possesses two hydrogen‑bond donors (tertiary alcohol –OH, carboxylic acid –OH) and three hydrogen‑bond acceptors (ketone C=O, acid C=O, alcohol –OH), yielding a donor/acceptor ratio of 2:3 . In contrast, the 4‑keto analog (CAS 52263‑23‑7) has a 1:3 ratio, and the 1‑hydroxy analog (CAS 14399‑63‑4) has a 2:3 ratio but lacks the ketone acceptor . The simultaneous presence of both a tertiary alcohol donor and a ketone acceptor allows the target compound to engage in cooperative hydrogen‑bonding motifs that are geometrically impossible for either analog, directly influencing crystal packing, co‑crystal design, and solubility parameters in organic solvents.
| Evidence Dimension | Hydrogen‑bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3; TPSA = 74.60 Ų |
| Comparator Or Baseline | 2-(4-Oxocyclohexyl)acetic acid: HBD = 1, HBA = 3; TPSA ≈ 54.37 Ų (calculated). 2-(1-Hydroxycyclohexyl)acetic acid: HBD = 2, HBA = 3; TPSA ≈ 57.53 Ų (calculated). |
| Quantified Difference | Δ HBD = +1 vs. 4‑keto analog; Δ TPSA = +20.2 Ų vs. 4‑keto analog, +17.1 Ų vs. 1‑hydroxy analog. |
| Conditions | TPSA calculated by fragment‑based method (admetSAR 2); hydrogen‑bond counts derived from SMILES inspection. |
Why This Matters
The higher TPSA and unique donor/acceptor topology alter solubility and permeability predictions, directly impacting ADMET‑guided compound prioritisation in drug‑discovery cascades.
- [1] Plantaedb. 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid – Physicochemical Properties & ADMET (admetSAR 2). https://plantaedb.com/compounds/2-1-hydroxy-4-oxocyclohexylacetic-acid (accessed 2026-05-12). View Source
